An In-Depth Technical Guide to 2-(5-Aminopyridin-2-yl)acetonitrile (CAS 883993-15-5)
An In-Depth Technical Guide to 2-(5-Aminopyridin-2-yl)acetonitrile (CAS 883993-15-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-(5-Aminopyridin-2-yl)acetonitrile, a key building block in modern medicinal chemistry.
Core Molecular Attributes
2-(5-Aminopyridin-2-yl)acetonitrile is a bifunctional molecule featuring a pyridine ring substituted with an amino group and an acetonitrile moiety. This unique combination of functional groups makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.
Table 1: Physicochemical Properties of 2-(5-Aminopyridin-2-yl)acetonitrile
| Property | Value | Source(s) |
| CAS Number | 883993-15-5 | [1] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Canonical SMILES | N#CCC1=NC=C(N)C=C1 | [1] |
| InChI Key | OUFOAQCUCHWHPM-UHFFFAOYSA-N | [2] |
| Appearance | Likely a solid (based on related compounds) | Inferred |
| Melting Point | Data not available in searched sources | |
| Boiling Point | Data not available in searched sources | |
| Solubility | Data not available in searched sources |
Synthesis Strategies: A Mechanistic Perspective
A potential synthetic pathway could start from a readily available substituted pyridine, such as 2-chloro-5-aminopyridine or 2-bromo-5-aminopyridine. The acetonitrile group can be introduced via a nucleophilic substitution reaction where the halide is displaced by a cyanide source, such as sodium or potassium cyanide. The choice of solvent and reaction conditions would be critical to ensure the efficiency of the reaction while minimizing side reactions.
Alternatively, a multi-component reaction approach, such as a variation of the Strecker synthesis, could be employed.[3] This would involve the reaction of a suitable aminopyridine aldehyde or ketone with a cyanide source and an amine.[3]
Caption: Plausible synthetic route to 2-(5-Aminopyridin-2-yl)acetonitrile.
Experimental Protocol Considerations:
For a nucleophilic substitution approach, the following general steps would be anticipated:
-
Reaction Setup: The 2-halo-5-aminopyridine starting material would be dissolved in a suitable polar aprotic solvent, such as DMSO or DMF, to facilitate the dissolution of the reactants.
-
Reagent Addition: The cyanide salt would be added to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.
-
Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be worked up to remove unreacted starting materials and byproducts. This typically involves extraction and washing. The crude product would then be purified, likely by column chromatography or recrystallization.
Reactivity and Chemical Behavior
The chemical reactivity of 2-(5-Aminopyridin-2-yl)acetonitrile is dictated by its three key functional components: the pyridine ring, the primary amino group, and the nitrile group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various substitution reactions.
-
Amino Group: The primary amino group is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution.
-
Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The adjacent methylene group is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
This trifecta of reactivity makes it a valuable intermediate for constructing more complex molecular architectures, particularly fused heterocyclic systems. For instance, the amino and nitrile groups can be involved in intramolecular cyclization reactions to form pyridopyrimidines or other related ring systems.
Caption: Key reactive sites of 2-(5-Aminopyridin-2-yl)acetonitrile.
Spectral Characteristics (Predicted)
Table 2: Predicted Spectral Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the methylene (-CH₂-) protons. - Signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the amino and acetonitrile substituents. - A broad singlet for the amino (-NH₂) protons, which may exchange with D₂O. |
| ¹³C NMR | - A signal for the nitrile carbon (-C≡N). - A signal for the methylene carbon (-CH₂-). - Signals in the aromatic region for the five carbons of the pyridine ring. |
| FT-IR | - A sharp, medium-intensity peak around 2250 cm⁻¹ for the C≡N stretch. - Two peaks in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine. - C-H stretching peaks for the aromatic and methylene groups. - C=C and C=N stretching vibrations for the pyridine ring in the 1600-1400 cm⁻¹ region. |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z 133. - Fragmentation patterns could involve the loss of HCN (m/z 27) from the nitrile group or cleavage of the acetonitrile side chain. |
Safety, Handling, and Storage
Specific safety data for 2-(5-Aminopyridin-2-yl)acetonitrile is not available. However, based on the known hazards of related compounds like 2-aminopyridine and nitriles, it should be handled with caution.
General Safety Precautions: [4][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
-
Avoid Contact: Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[7]
-
Fire Hazards: While not specifically determined, related compounds can be flammable. Keep away from heat, sparks, and open flames.[8]
Storage: [5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Applications in Drug Discovery and Development
Substituted aminopyridines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The presence of the acetonitrile group in 2-(5-Aminopyridin-2-yl)acetonitrile provides a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of novel drug candidates.
Potential therapeutic areas where derivatives of this compound could be explored include, but are not limited to:
-
Oncology: Pyridine-based compounds have shown promise as anticancer agents.
-
Neuroscience: Aminopyridines have been investigated for their effects on the central nervous system.
-
Infectious Diseases: Heterocyclic compounds containing the pyridine nucleus are known to possess antibacterial and antifungal properties.
The development of novel synthetic methodologies utilizing this building block could lead to the discovery of new chemical entities with improved pharmacological profiles.
References
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2-(5-Aminopyridin-2-yl)acetonitrile | 883993-15-5 | C7H7N3 | Appchem. (n.d.). Retrieved from [Link]
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2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21). Retrieved from [Link]
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safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (n.d.). Retrieved from [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (n.d.). Retrieved from [Link]
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CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. (n.d.). Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
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Selected N‐substituted 2‐pyridones with biological activity. - ResearchGate. (n.d.). Retrieved from [Link]
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Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications. (n.d.). Retrieved from [Link]
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(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (2024, February 14). Retrieved from [Link]
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mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
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Detailed fragmentation patterns of the main fragment ions in positive... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents. (n.d.).
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved from [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: 5-HMR-2 Chemical Shift - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles - ResearchGate. (2025, July 4). Retrieved from [Link]
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IS NIR Spectra. (n.d.). Retrieved from [Link]
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Acetonitrile - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
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